4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
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Overview
Description
4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is a complex organic compound with the molecular formula C11H15BrN2O and a molecular weight of 271.15 g/mol This compound is notable for its unique structure, which includes a pyrazole ring substituted with a bromine atom and a bicyclic oxabicycloheptane moiety
Preparation Methods
The synthesis of 4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a radical addition followed by intramolecular cyclization.
Introduction of the Bromo Group: The bromine atom is typically introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Oxabicycloheptane Moiety: The oxabicycloheptane structure can be synthesized through Diels-Alder reactions involving furans and olefinic or acetylenic dienophiles.
Chemical Reactions Analysis
4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity. The compound can inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy metabolism in cells . Additionally, it can interact with calcium channels, influencing calcium uptake and signaling pathways .
Comparison with Similar Compounds
4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can be compared with other similar compounds:
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-(4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl)pyrazole |
InChI |
InChI=1S/C11H15BrN2O/c1-7-3-4-11(9(5-7)15-11)10-8(12)6-13-14(10)2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
ODVDREMNRJKVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1)O2)C3=C(C=NN3C)Br |
Origin of Product |
United States |
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